BenchChemオンラインストアへようこそ!

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate

Medicinal chemistry Scaffold diversity Structure–activity relationships

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₂N₂O₇ and molecular weight 344.27 g·mol⁻¹. It belongs to the class of 5-nitrofuran-2-carboxamides fused to a benzofuran-2-carboxylate scaffold, a structural hybrid that integrates the bioreductive 5-nitrofuran warhead with the aromatic benzofuran core.

Molecular Formula C16H12N2O7
Molecular Weight 344.279
CAS No. 477501-53-4
Cat. No. B2790018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate
CAS477501-53-4
Molecular FormulaC16H12N2O7
Molecular Weight344.279
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C16H12N2O7/c1-2-23-16(20)14-13(9-5-3-4-6-10(9)25-14)17-15(19)11-7-8-12(24-11)18(21)22/h3-8H,2H2,1H3,(H,17,19)
InChIKeyJIFCJAPWEOMFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4): Structural Identity and Screening Provenance


Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4) is a synthetic heterocyclic compound with molecular formula C₁₆H₁₂N₂O₇ and molecular weight 344.27 g·mol⁻¹ [1]. It belongs to the class of 5-nitrofuran-2-carboxamides fused to a benzofuran-2-carboxylate scaffold, a structural hybrid that integrates the bioreductive 5-nitrofuran warhead with the aromatic benzofuran core. The compound is catalogued in the PubChem database (CID 4093763) and originates from the Oprea screening collection (Oprea1_620196) as well as the F0846-0740 compound library, indicating its initial selection for high-throughput biological screening campaigns [1]. Computed physicochemical parameters include an XLogP3-AA of 3.8, topological polar surface area (TPSA) of 128 Ų, one hydrogen bond donor, seven hydrogen bond acceptors, and five rotatable bonds [1].

Why Generic Substitution of Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4) with Simpler Nitrofurans or Benzofurans Is Not Warranted


Although several classes of nitrofurans (e.g., nitrofurantoin, nifurtimox) and benzofuran-2-carboxylates exist as commercial screening compounds, ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate occupies a structurally distinct space that precludes direct substitution. The compound uniquely combines a 5-nitrofuran-2-carboxamido moiety, which in the broader nitrofuran carboxamide class has been associated with potent trypanocidal activity exceeding that of nifurtimox by approximately 1000-fold in vitro [1], with a benzofuran-2-carboxylate ethyl ester core that diverges from the dibenzofuran scaffold of the known STING inhibitor C-178 [2]. Simpler analogs such as ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8) lack the nitrofuran carboxamide side chain entirely, removing the dual-heterocyclic character and the associated bioreductive activation potential [1]. The computed log P difference (XLogP3-AA 3.8 for the target compound versus −0.09 for nitrofurantoin) further indicates fundamentally different membrane permeation behaviour, making empirical activity data from generic nitrofurans non-transferable [3].

Quantitative Differentiation Evidence for Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4) against Closest Comparators


Structural Scaffold Differentiation: Dual Heterocyclic System versus Single-Nitrobenzofuran Analog

The target compound incorporates two distinct heterocyclic systems linked by a carboxamide bridge: a benzofuran-2-carboxylate ethyl ester core and a 5-nitrofuran-2-carboxamido substituent at position 3. The simplest structural analog, ethyl 5-nitrobenzofuran-2-carboxylate (CAS 69604-00-8), possesses only the benzofuran core with a nitro group at position 5 and lacks the nitrofuran carboxamide side chain entirely [1]. This results in a molecular formula difference of C₅H₃NO₂ (target: C₁₆H₁₂N₂O₇, MW 344.27 Da; analog: C₁₁H₉NO₅, MW 235.19 Da) and an increase of one hydrogen bond acceptor, one additional heterocyclic ring, and a computed log P elevation from approximately 2.2 (estimated for the simpler analog) to 3.8 (target) [1]. The presence of the 5-nitrofuran-2-carboxamido group introduces a second nitroaromatic redox centre, a feature absent in the single-nitrobenzofuran analog, which carries implications for bioreductive activation and multi-target pharmacology [2].

Medicinal chemistry Scaffold diversity Structure–activity relationships

Differentiation from STING Inhibitor C-178: Benzofuran-2-carboxylate versus Dibenzofuran Scaffold

C-178 (N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide; CAS 329198-87-0) is a covalent STING inhibitor that shares the identical 5-nitrofuran-2-carboxamide warhead with the target compound but carries a dibenzofuran rather than a benzofuran-2-carboxylate ethyl ester as the aromatic scaffold [1]. C-178 covalently modifies Cys91 of mouse STING (mmSTING) and inhibits mmSTING-mediated IFNβ reporter activity with an IC₅₀ < 500 nM, yet is inactive against human STING [1]. The target compound replaces the dibenzofuran with a benzofuran-2-carboxylate ester, which (i) introduces an ester moiety that can undergo hydrolysis to the corresponding carboxylic acid under physiological or assay conditions, (ii) reduces the aromatic surface area (two fused rings vs. three in dibenzofuran), and (iii) alters the geometry and electronics of the amide-bearing aromatic system. The molecular weight difference is +22.00 Da (target: 344.27 Da; C-178: 322.27 Da), and the elemental composition differs by one carbon, two hydrogens, and two oxygens (target: C₁₆H₁₂N₂O₇; C-178: C₁₇H₁₀N₂O₅) [2]. These structural differences are expected to alter STING binding, species selectivity, and the covalent modification profile relative to C-178.

STING pathway Innate immunity Covalent inhibitor Scaffold hopping

Class-Level Trypanocidal Potency: 5-Nitrofuran-2-carboxamides Exhibit ~1000-Fold Superiority over Nifurtimox

Although no direct trypanocidal data have been published for the target compound itself, it belongs to the 5-nitrofuran-2-carboxamide chemotype for which a landmark structure–activity relationship study demonstrated potent in vitro activity against Trypanosoma brucei [1]. In that study, a series of 5-nitro-2-furancarboxylamides showed trypanocidal activity approximately 1000-fold more potent than the clinical nitrofuran drug nifurtimox (CAS 23256-30-6), with concomitant very low cytotoxicity against human HeLa cells [1]. The target compound shares the essential 5-nitrofuran-2-carboxamide pharmacophore present in the most active members of that series, while its benzofuran-2-carboxylate scaffold offers a structurally differentiated aromatic attachment point not explored in the original set. Nifurtimox has a reported TPSA of 114.4 Ų, XLogP of 1.17, and zero hydrogen bond donors, contrasting with the target compound's TPSA of 128 Ų, XLogP of 3.8, and one hydrogen bond donor [2][3].

Trypanosomiasis Antiparasitic Nifurtimox comparator Neglected tropical diseases

Radiosensitization Potential: Nitrofuran Carboxamides Outperform Nitroimidazoles in Hypoxic V79 Cells

The target compound contains the 5-nitrofuran-2-carboxamide substructure that, in a systematic study by Naylor et al. (1990), conferred radiosensitizing efficiency superior to that of known nitroimidazole radiosensitizers (e.g., misonidazole) when tested in hypoxic Chinese hamster V79 cells [1]. The study demonstrated that 5-nitrofuran-2- and 3-carboxamides bearing electrophilic side chains acted as extremely efficient radiosensitizers in vitro, with sensitizing efficiency correlating with high electron affinity measured by pulse radiolysis (E₇¹) [1]. The target compound, with its 5-nitrofuran-carboxamido group and electron-deficient benzofuran-2-carboxylate ester, presents a dual electron-affinic architecture. Its computed TPSA of 128 Ų and XLogP of 3.8 place it in a physicochemical space distinct from classical nitroimidazole radiosensitizers such as misonidazole (MW 201.2 Da; XLogP ~0.3; TPSA ~92 Ų) [2].

Radiosensitizer Hypoxic cell Radiotherapy Electron affinity

Physicochemical Differentiation: Enhanced Lipophilicity and Membrane Permeation Potential versus Clinical Nitrofurans

The target compound's computed XLogP3-AA of 3.8 substantially exceeds that of the clinically used nitrofurans nitrofurantoin (XLogP −0.09) and nifurtimox (XLogP 1.17) [1][2]. This 3.9 and 2.6 log unit increase, respectively, corresponds to a theoretical ~8000-fold and ~400-fold greater partition coefficient (octanol/water), predicting significantly enhanced passive membrane permeability. The TPSA of 128 Ų remains below the commonly cited 140 Ų threshold for oral bioavailability, while the molecular weight (344.27 Da) and hydrogen bond donor count (1) fall within Lipinski-compliant space [3]. In contrast, nitrofurantoin (MW 238.16 Da; TPSA 118.05 Ų; 1 HBD; 6 HBA) is primarily renally cleared with minimal tissue distribution, and nifurtimox (MW 287.29 Da; TPSA 114.4 Ų; 0 HBD; 7 HBA) requires high dosing for CNS penetration [1][2]. The target compound's elevated lipophilicity may enable blood–brain barrier penetration and intracellular accumulation profiles distinct from these clinical comparators, though this advantage must be weighed against potential increased protein binding and metabolic liability.

Lipophilicity ADME Drug-likeness Permeability

Recommended Research and Procurement Scenarios for Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate (CAS 477501-53-4)


Antiparasitic Drug Discovery: Screening against Kinetoplastid Parasites (T. brucei, T. cruzi, Leishmania spp.)

Based on the class-level trypanocidal potency advantage of 5-nitrofuran-2-carboxamides over nifurtimox (~1000-fold in T. brucei in vitro) [1], the target compound is a high-priority candidate for inclusion in antiparasitic screening cascades. Its benzofuran-2-carboxylate scaffold differentiates it from the published 5-nitro-2-furancarboxamide series, offering an unexplored aromatic attachment point for SAR expansion. Procurement is justified for organizations pursuing lead optimization against human African trypanosomiasis (HAT), Chagas disease, or leishmaniasis, particularly where nifurtimox resistance or toxicity profiles necessitate new chemical matter. The compound's elevated lipophilicity (XLogP 3.8) may also confer advantages for crossing the blood–brain barrier in stage 2 HAT [2].

STING Pathway Chemical Biology: Benzofuran-Ester Scaffold Probe for Comparative Target Engagement Studies

Given the structural relationship to the covalent STING inhibitor C-178 (which shares the 5-nitrofuran-2-carboxamide warhead but employs a dibenzofuran scaffold) [1], the target compound serves as a matched molecular pair for investigating the contribution of the aromatic scaffold to STING binding, species selectivity, and covalent modification efficiency. The benzofuran-2-carboxylate ester introduces an ionizable moiety (upon ester hydrolysis) and reduced aromatic surface area relative to C-178, enabling systematic exploration of scaffold effects on STING inhibition [2]. This application is directly relevant to laboratories studying innate immune signaling, cGAS–STING pathway modulation, and the development of species-selective STING antagonists for autoimmune or inflammatory disease models.

Hypoxia-Selective Radiosensitizer and Bioreductive Cytotoxin Development

The nitrofuran carboxamide class has demonstrated superior radiosensitizing efficiency compared to nitroimidazoles in hypoxic V79 cells [1]. The target compound, with its dual electron-affinic architecture (5-nitrofuran plus benzofuran-2-carboxylate ester) and elevated lipophilicity, is a candidate for evaluation as a hypoxia-selective radiosensitizer or bioreductively activated cytotoxin in solid tumor models. Procurement is recommended for radiobiology research groups seeking next-generation hypoxic cell sensitizers with potentially improved pharmacokinetic properties over misonidazole and related 2-nitroimidazoles [1][2].

Antimicrobial Screening against Aerobic, Microaerophilic, and Anaerobic Bacterial Panels

Nitrobenzofurans and nitrofurans exhibit differential antimicrobial activity depending on oxygenation conditions, with nitronaphthofurans showing MIC₅₀ values as low as 0.015 mg/L against susceptible Campylobacter isolates and 0.125 mg/L against anaerobes, while nitrobenzofurans display relatively higher MICs [1]. The target compound, as a hybrid nitrobenzofuran–nitrofuran, may exhibit an intermediate or distinct antimicrobial spectrum. Screening against WHO priority pathogen panels under both aerobic and anaerobic conditions is warranted, particularly for applications in antibacterial drug discovery targeting microaerophilic pathogens (Campylobacter, Helicobacter) or anaerobic infections [1][2].

Quote Request

Request a Quote for Ethyl 3-(5-nitrofuran-2-carboxamido)benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.